molecular formula C18H31BrSi B8495939 (3-Bromophenyl)(tributyl)silane CAS No. 175394-24-8

(3-Bromophenyl)(tributyl)silane

Cat. No.: B8495939
CAS No.: 175394-24-8
M. Wt: 355.4 g/mol
InChI Key: HQMHARPAGIXNFK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(tributyl)silane is an organosilicon compound characterized by a bromine-substituted phenyl group attached to a silicon atom coordinated with three butyl groups.

This compound is synthesized via cross-coupling reactions, such as Suzuki polymerization, as seen in related bromophenyl silanes . For instance, bis(3-bromophenyl)diphenylsilane (C₂₄H₂₀Br₂Si) is utilized in solar cell material synthesis through Suzuki coupling with boronic acids . This compound likely serves as a monomer or intermediate in conjugated polymer systems, similar to tetrakis(3-bromophenyl)silane (used in microporous polymers) . Its tributyl groups enhance solubility in organic solvents like THF, facilitating reactions in solution-phase syntheses .

Properties

CAS No.

175394-24-8

Molecular Formula

C18H31BrSi

Molecular Weight

355.4 g/mol

IUPAC Name

(3-bromophenyl)-tributylsilane

InChI

InChI=1S/C18H31BrSi/c1-4-7-13-20(14-8-5-2,15-9-6-3)18-12-10-11-17(19)16-18/h10-12,16H,4-9,13-15H2,1-3H3

InChI Key

HQMHARPAGIXNFK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)C1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

(3-Bromophenyl)trimethylsilane vs. (3-Bromophenyl)(tributyl)silane

  • Molecular Weight and Solubility: Trimethyl analogs (e.g., (3-Bromophenyl)trimethylsilane, MW 229.19 g/mol ) have lower molecular weights and higher volatility compared to tributyl derivatives. Tributyl groups increase hydrophobicity and solubility in non-polar solvents, critical for homogeneous reaction conditions .

(3-Bromophenylethynyl)trimethylsilane

This ethynyl-substituted derivative (MW 253.21 g/mol ) features an alkyne group, enabling additional conjugation or click chemistry applications. The ethynyl group enhances electronic communication with the silicon center, analogous to σ interactions observed in tributyl(thiophen-2-yl)silane .

Positional Isomers: 3- vs. 4-Bromophenyl Silanes

  • (4-Bromophenyl)trimethylsilane: The para-substituted bromine alters electronic properties, reducing steric strain compared to the meta isomer. This positional change may influence reactivity in aryl coupling reactions, as para-substituted monomers often exhibit higher symmetry in polymer backbones .

Multi-Bromophenyl Silanes: Tetrakis(3-bromophenyl)silane

  • Structure and Applications: Tetrakis(3-bromophenyl)silane (CAS 553611-81-7 ) contains four bromophenyl groups, enabling cross-linking in conjugated microporous polymers (CMPs). Its tetrahedral geometry promotes rigid 3D networks, contrasting with the linear or branched structures derived from mono-bromophenyl silanes .

Substituent Effects on Electronic Properties

  • UV/Visible Spectral Shifts : In tributyl(thiophen-2-yl)silane, the silicon atom’s vacant d-orbital facilitates σ-π conjugation, red-shifting absorption bands by 144 nm compared to thiophene . Similarly, tributyl groups in this compound may enhance conjugation in aryl systems, though bromine’s electron-withdrawing nature could counterbalance this effect.

Data Table: Comparative Analysis of Bromophenyl Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
(3-Bromophenyl)trimethylsilane C₉H₁₃BrSi 229.19 3-Br, 3 Me Organic synthesis intermediate
(3-Bromophenylethynyl)trimethylsilane C₁₁H₁₃BrSi 253.21 3-Br, ethynyl, 3 Me Conjugated materials
Tetrakis(3-bromophenyl)silane C₂₄H₂₀Br₄Si 673.96 4 × 3-Br, 4 Ph Conjugated microporous polymers
Bis(3-bromophenyl)diphenylsilane C₂₄H₂₀Br₂Si 494.30 2 × 3-Br, 2 Ph Solar cell material synthesis

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